molecular formula C9H11NOS B8382044 N-(4-mercaptophenyl)propionamide

N-(4-mercaptophenyl)propionamide

Cat. No.: B8382044
M. Wt: 181.26 g/mol
InChI Key: OVWVKAZOYVJMGW-UHFFFAOYSA-N
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Description

N-(4-Mercaptophenyl)propionamide is a propionamide derivative featuring a phenyl ring substituted with a sulfhydryl (-SH) group at the para position. Such characteristics may render it valuable in drug design, particularly in targeting enzymes or receptors sensitive to thiol interactions.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(4-sulfanylphenyl)propanamide

InChI

InChI=1S/C9H11NOS/c1-2-9(11)10-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H,10,11)

InChI Key

OVWVKAZOYVJMGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-mercaptophenyl)propionamide with structurally related propionamide derivatives, emphasizing substituent effects on biological activity, molecular properties, and applications.

Compound Name Substituent Molecular Formula Key Activities/Applications Evidence Source
This compound -SH (para) C₉H₁₁NOS Hypothesized: Antioxidant, enzyme inhibition N/A (hypothetical)
N-(4-Methoxyphenyl)propionamide -OCH₃ (para) C₁₀H₁₃NO₂ EGFR inhibition (anticancer potential)
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide Thiadiazole ring C₆H₉N₃OS Anticancer (hepatocarcinoma, leukemia)
N-[4-(4-Nitrophenoxy)phenyl]-propionamide -O-C₆H₄-NO₂ (para) C₁₅H₁₄N₂O₄ Structural studies (crystallography)
2-(3-Fluoro-4-methylsulfonamidophenyl)-N-(substituted benzyl)-propionamide derivatives -F, -SO₂NHCH₃ (para) Variable (C₂₀–C₂₈H₂₀–₂₈F N₂O₃S) Anti-inflammatory, analgesic (CPE inhibition up to 57.2%)
N-((4-(3-methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide Isoxazole-sulfonyl group C₁₉H₁₈N₂O₄S Not specified (synthetic intermediate)

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The nitro group in N-[4-(4-nitrophenoxy)phenyl]-propionamide enhances crystallinity and stability, as evidenced by structural studies . Electron-Donating Groups: The methoxy group in N-(4-methoxyphenyl)propionamide facilitates interactions with EGFR's Ser797 residue, critical for kinase inhibition . Thiol vs. Hydroxyl: Compared to N-(4-hydroxyphenyl)propionamide (a paracetamol impurity), the mercapto analog’s -SH group may improve metal-binding capacity, relevant in antioxidant or protease-inhibiting applications .

Therapeutic Potential: Fluorinated derivatives (e.g., compound 21 in ) exhibit potent anti-inflammatory activity (57.2% CPE inhibition), likely due to enhanced membrane permeability from fluorine’s lipophilicity . Thiadiazole-containing propionamides demonstrate selective cytotoxicity against hepatocarcinoma cells, suggesting that heterocyclic substituents modulate target specificity .

Synthetic Flexibility :

  • Propionamides with sulfonyl or sulfonamide groups (e.g., ) are synthetically versatile, enabling conjugation with bioactive scaffolds for drug discovery .

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